molecular formula C16H14O2 B2992483 1-(2-Phenylmethoxyphenyl)prop-2-en-1-one CAS No. 1881360-76-4

1-(2-Phenylmethoxyphenyl)prop-2-en-1-one

Cat. No. B2992483
CAS RN: 1881360-76-4
M. Wt: 238.286
InChI Key: DJMFJYDVQQPGQS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(2-Phenylmethoxyphenyl)prop-2-en-1-one” would depend on its exact structure. Properties could include melting point, boiling point, solubility, color, crystalline structure, and others. For example, a study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated .

Scientific Research Applications

Molecular Structure and Interactions

  • The structure of similar compounds has been analyzed to understand their molecular geometry, hydrogen bonding, and potential for intramolecular interactions. For example, Wallet et al. (1995) examined 2'-Hydroxy-2-methoxychalcone, highlighting its molecular orientation and potential for hydrogen bonding (Wallet, Molins, & Miravitlles, 1995).

Photophysical Properties

  • Photophysical studies have been conducted to understand the emission properties and chromic effects of these compounds. Galer et al. (2014) discussed the crystal structures and emission properties of BF2 complexes derived from similar compounds, emphasizing their multiple chromisms and aggregation-induced emission (Galer, Korošec, Vidmar, & Šket, 2014).

Antioxidant Activity

  • Research into the antioxidant activity of methoxy- and hydroxyl-substituted derivatives has shown potential for these compounds in scavenging free radicals. Sulpizio et al. (2016) synthesized and characterized several aminochalcone derivatives, evaluating their in vitro antioxidant activity (Sulpizio, Roller, Giester, & Rompel, 2016).

Material Science Applications

  • Studies have explored the use of these compounds in the development of materials with novel properties, such as conducting polymers and photovoltaic cells. For instance, Fairbanks et al. (2009) investigated photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate, demonstrating the potential of these initiators in rapid polymerization and maintaining high cell viability during encapsulation (Fairbanks, Schwartz, Bowman, & Anseth, 2009).

Safety And Hazards

The safety and hazards of a compound like “1-(2-Phenylmethoxyphenyl)prop-2-en-1-one” would depend on its exact structure and use. It’s important to refer to Material Safety Data Sheets (MSDS) for specific information. For example, a similar compound has Hazard Statements H302,H312,H332 and Precautionary statements P264,P270,P280,P301 + P312 + P330,P302 + P352 + P312,P363,P402 + P404,P501 .

properties

IUPAC Name

1-(2-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-2-15(17)14-10-6-7-11-16(14)18-12-13-8-4-3-5-9-13/h2-11H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMFJYDVQQPGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylmethoxyphenyl)prop-2-en-1-one

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